4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group, a methylphenyl group, and a thione group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiourea under basic conditions. One common method includes the reaction of 2-methylphenylhydrazine with carbon disulfide in the presence of a base such as potassium hydroxide, followed by acidification to yield the desired triazole-thione compound .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by employing continuous flow reactors and microwave-assisted synthesis techniques. These methods offer advantages such as shorter reaction times, higher yields, and improved safety profiles. For instance, microwave-assisted synthesis has been shown to efficiently produce derivatives of 1,2,4-triazoles with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities.
Agriculture: It has shown promise as a fungicide and herbicide, providing protection against a range of plant pathogens.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Mechanism of Action
The biological activity of 4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is primarily attributed to its ability to interact with various molecular targets and pathways:
Antimicrobial Activity: It inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its amino and thione groups.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its biological activity and make it a valuable scaffold for drug development .
Properties
IUPAC Name |
4-amino-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-4-2-3-5-7(6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEYNOAJNUCBAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368541 | |
Record name | SBB040773 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87239-95-0 | |
Record name | 4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087239950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SBB040773 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GLA8V58ZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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